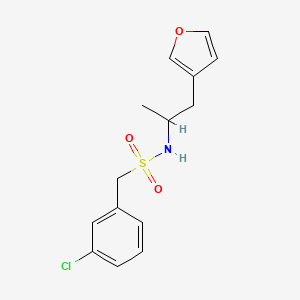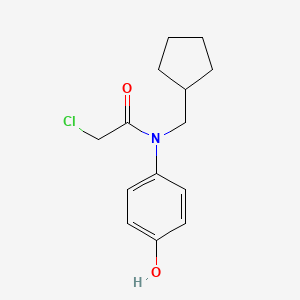
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has been studied for its potential use in the field of medicine. This compound is derived from the chemical structure of acetaminophen, which is a commonly used pain reliever. CCMA has been found to have unique properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has also been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have several biochemical and physiological effects in the body. In cancer cells, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to induce apoptosis and inhibit cell growth. Inflammatory cells, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have analgesic properties, reducing pain sensation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, there are also limitations to the use of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide. One potential area of research is the development of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the study of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide's mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the safety and efficacy of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide in humans, which could lead to its eventual use as a clinical treatment.
Synthesemethoden
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide involves several steps, including the reaction of 4-hydroxyacetophenone with cyclopentylmethylamine to form an intermediate product. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to produce the final product, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide. The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have analgesic properties, making it a potential alternative to traditional pain relievers such as opioids.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-3-1-2-4-11)12-5-7-13(17)8-6-12/h5-8,11,17H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXPTVTPYBCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

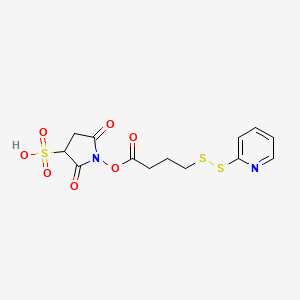

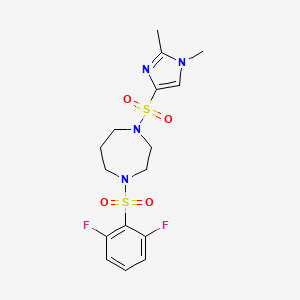
![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)
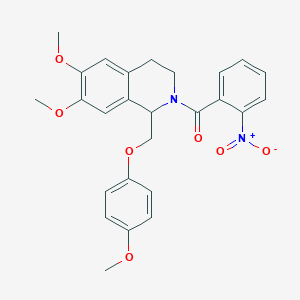



![N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2469607.png)
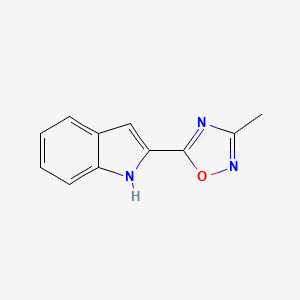

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)
![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)
